molecular formula C10H18INO2 B113092 Tert-butyl 3-iodopiperidine-1-carboxylate CAS No. 850761-36-3

Tert-butyl 3-iodopiperidine-1-carboxylate

Cat. No. B113092
M. Wt: 311.16 g/mol
InChI Key: JXEZFSNOYBRXFT-UHFFFAOYSA-N
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Patent
US08119805B2

Procedure details

tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate (0.54 g, 1.94 mmol) and sodium iodide (0.87 g, 5.8 mmol) were dissolved in acetone (10 ml) and the solution was refluxed under an inert gas for 6 h and then stirred at room temperature for 15 h. After thin layer chromatography control, the reaction mixture was heated in three portions in a microwave oven (CEM Discover): 10 min 100° C. 150 watt, 15 min 150° C. 200 watt, 20 min 100° C. 150 watt. After thin layer chromatography control, the three portions were combined, sodium thiosulfate solution (20 ml, 5 mmol/l) was added, the phases were separated and the aqueous phase was extracted with ethyl acetate (2×20 ml). The combined organic phases were washed with saturated sodium chloride solution (10 ml), dried over sodium sulfate and concentrated in vacuo. The crude product was purified by column chromatography (silica gel) with hexane/diethyl ether (3:1). Yield: 0.14 g (23%)
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH:6]1[CH2:11][CH2:10][CH2:9][N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:7]1)(=O)=O.[I-:19].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>CC(C)=O>[I:19][CH:6]1[CH2:11][CH2:10][CH2:9][N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:7]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
CS(=O)(=O)OC1CN(CCC1)C(=O)OC(C)(C)C
Name
Quantity
0.87 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed under an inert gas for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After thin layer chromatography control, the reaction mixture was heated in three portions in a microwave oven (CEM Discover)
CUSTOM
Type
CUSTOM
Details
10 min 100° C
Duration
10 min
CUSTOM
Type
CUSTOM
Details
150 watt, 15 min 150° C
Duration
15 min
CUSTOM
Type
CUSTOM
Details
200 watt, 20 min 100° C
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (2×20 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with saturated sodium chloride solution (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel) with hexane/diethyl ether (3:1)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
IC1CN(CCC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.